Fmoc-D-glutamine
Overview
Description
Fmoc-D-glutamine, also known as N-[9H-fluoren-9-ylmethoxycarbonyl]-D-glutamine, is commonly used as an intermediate for chemical reagents, ligands, or catalysts . It is often used to construct organic molecular frameworks with high atom economy in organic synthesis, and has important research and industrial applications .
Synthesis Analysis
Fmoc-D-glutamine is used as a reagent in the synthesis of peptides . The synthesis involves the use of Fmoc-protected solid-phase peptide synthesis protocol . The synthesis of peptides also involves the use of substrate-tolerant amide coupling reaction conditions for amino acid monomers .Molecular Structure Analysis
The molecular formula of Fmoc-D-glutamine is C20H20N2O5 . Its molecular weight is 368.4 g/mol .Chemical Reactions Analysis
Fmoc-D-glutamine is used in various chemical reactions. For instance, it is used in the synthesis of peptides . It is also used in the construction of organic molecular frameworks in organic synthesis .Scientific Research Applications
Glutamine in Neurotransmitter Flux and Brain Function
Glutamine is integral to the glutamate-glutamine cycle, a major pathway in the brain involving neurotransmitter release, uptake, and recycling. Studies using 13C magnetic resonance spectroscopy (MRS) in vivo have demonstrated that glutamate released from neurons is taken up by astrocytes for glutamine synthesis. This cycle is closely linked to brain energy metabolism, suggesting that a significant portion of glucose oxidation energy supports neurotransmission events associated with glutamate. High resting neuronal activity observed in human cerebral cortex studies implies substantial implications for brain function and the interpretation of functional imaging data (Rothman, Behar, Hyder, & Shulman, 2003).
Glutamine as a Modulator of Apoptosis and Stress Responses
Glutamine's roles extend beyond its traditional view as a nutrient for cell growth. Emerging research highlights its influence on cellular stress and apoptotic responses. Conditions of glutamine limitation can impact stress-related gene expression and modulate receptor-mediated apoptosis through cell-specific signaling mechanisms and caspase cascades. This positions glutamine as a critical factor in cellular survival signaling, underscoring its potential therapeutic value in stress and critical illness management (Fuchs & Bode, 2006).
Nutritional and Therapeutic Implications
Nutritional interventions, including glutamine supplementation, have shown promising results in various conditions such as fibromyalgia syndrome and critical illnesses. Dietary supplements and interventions that include glutamine have been effective in reducing symptoms and improving outcomes in clinical settings. These findings advocate for the inclusion of glutamine in dietary strategies to manage certain health conditions effectively (Pagliai, Giangrandi, Dinu, Sofi, & Colombini, 2020).
Safety Assessments
Despite its broad utility, the safety of glutamine supplementation has been a subject of research. Studies have concluded that glutamine is safe for use in adults and preterm infants. However, it is essential to consider chronic consumption and its effects across different age groups. The analysis suggests that psychological and behavioral assessments may be crucial for evaluating long-term glutamine supplementation safety (Garlick, 2001).
Safety And Hazards
Future Directions
The use of Fmoc-D-glutamine in peptide synthesis for DNA-encoded chemical libraries is a promising area of research . The development of substrate-tolerant amide coupling reaction conditions for amino acid monomers and the synthesis of fully deprotected DNA-decamer conjugate illustrate the potency of the developed methodology for on-DNA peptide synthesis .
properties
IUPAC Name |
(2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKGGDFLLNVXNZ-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426320 | |
Record name | Fmoc-D-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-glutamine | |
CAS RN |
112898-00-7 | |
Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112898-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-D-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.